molecular formula C18H17F3N2O3 B1326850 [(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid CAS No. 1142205-09-1

[(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid

Cat. No.: B1326850
CAS No.: 1142205-09-1
M. Wt: 366.3 g/mol
InChI Key: DBDMUPKKTKKBRO-UHFFFAOYSA-N
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Description

[(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid is a complex organic compound characterized by the presence of trifluoromethyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid typically involves multiple steps. One common approach is the reaction of 2-(trifluoromethyl)benzylamine with ethyl 2-oxo-2-phenylacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

[(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The trifluoromethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

[(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl acetate
  • Cyclohexaneacetic acid, 1-{2-oxo-2-({[3-(trifluoromethyl)phenyl]methyl}amino)ethyl}

Uniqueness

[(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid is unique due to its specific combination of trifluoromethyl and phenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(N-[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)15-9-5-4-6-13(15)10-22-16(24)11-23(12-17(25)26)14-7-2-1-3-8-14/h1-9H,10-12H2,(H,22,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDMUPKKTKKBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101137827
Record name Glycine, N-[2-oxo-2-[[[2-(trifluoromethyl)phenyl]methyl]amino]ethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142205-09-1
Record name Glycine, N-[2-oxo-2-[[[2-(trifluoromethyl)phenyl]methyl]amino]ethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142205-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-oxo-2-[[[2-(trifluoromethyl)phenyl]methyl]amino]ethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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